molecular formula C40H78N2O2.C2H4O2<br>C42H82N2O4 B14476340 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate CAS No. 68134-27-0

1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate

Cat. No.: B14476340
CAS No.: 68134-27-0
M. Wt: 679.1 g/mol
InChI Key: LDONWRHKSXDXNH-UHFFFAOYSA-N
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Description

1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate is a quaternary ammonium compound characterized by a substituted imidazoline ring. Its structure includes:

  • A stearoyloxyethyl group (C₁₈H₃₅O₂) at position 1, formed by esterification of a hydroxyethyl substituent with stearic acid.
  • A heptadecyl chain (C₁₇H₃₅) at position 2.
  • An acetate counterion (CH₃COO⁻) balancing the positive charge on the imidazoline nitrogen.

This compound is notable for its amphiphilic properties, making it suitable for applications in surfactants, corrosion inhibitors, and emulsifiers. Its ester-functionalized side chain enhances lipid solubility, while the acetate ion improves stability in aqueous formulations .

Properties

CAS No.

68134-27-0

Molecular Formula

C40H78N2O2.C2H4O2
C42H82N2O4

Molecular Weight

679.1 g/mol

IUPAC Name

acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl octadecanoate

InChI

InChI=1S/C40H78N2O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h3-38H2,1-2H3;1H3,(H,3,4)

InChI Key

LDONWRHKSXDXNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCOC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate typically involves the following steps:

    Esterification: Stearic acid is reacted with ethylene glycol to form stearoyloxyethyl ester.

    Amidation: The stearoyloxyethyl ester is then reacted with heptadecylamine to form the corresponding amide.

    Cyclization: The amide undergoes cyclization in the presence of a dehydrating agent to form the imidazoline ring.

    Acetylation: Finally, the imidazoline compound is acetylated using acetic anhydride to form 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The reaction temperatures are maintained between 100-150°C, and catalysts such as sulfuric acid or phosphoric acid are used to enhance the reaction rates. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions are typically carried out in the presence of strong acids or bases.

Major Products Formed

    Oxidation: Formation of stearoyloxyethyl oxides.

    Reduction: Formation of stearoyloxyethyl alcohols.

    Substitution: Formation of various substituted imidazolines.

Scientific Research Applications

1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Utilized in the formulation of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate involves its ability to interact with lipid membranes. The stearoyloxyethyl group allows the compound to integrate into lipid bilayers, altering their properties and enhancing the stability of emulsions. The imidazoline ring can interact with various molecular targets, including proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Functional Group Variations

The following compounds share the imidazoline backbone but differ in substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate Stearoyloxyethyl (C₁₈H₃₅O₂), heptadecyl (C₁₇H₃₅), acetate ~765.1 (estimated) High hydrophobicity; stable in acidic/neutral conditions; surfactant applications
1-(2-Hydroxyethyl)-2-heptadecylimidazoline Hydroxyethyl (C₂H₄OH), heptadecyl (C₁₇H₃₅) ~453.7 Intermediate reactivity; used in synthesis of ester derivatives
1-(2-Aminoethyl)-2-heptadecylimidazoline Aminoethyl (C₂H₄NH₂), heptadecyl (C₁₇H₃₅) ~452.7 Basic amine group; potential corrosion inhibition; higher water solubility
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate Methylbenzimidazole ring, ethyl acetate ~260.3 Pharmaceutical applications (e.g., antimicrobial, anti-inflammatory)

Solubility and Stability

  • Hydrophobicity: The stearoyloxyethyl group in the target compound confers significantly higher lipid solubility compared to hydroxyethyl or aminoethyl analogs .
  • pH Stability: The acetate counterion stabilizes the compound in mildly acidic environments, whereas aminoethyl derivatives may protonate in acidic conditions, altering reactivity .
  • Thermal Stability : Stearoyloxyethyl and heptadecyl chains enhance thermal resistance compared to shorter-chain analogs like ethylbenzimidazole derivatives .

Research Findings and Data Gaps

Key Studies

  • Synthesis Efficiency : Hydroxyethyl derivatives are precursors to stearoyloxyethyl analogs, but esterification steps reduce yield by ~20% .
  • Toxicity: Aminoethyl variants require stringent handling (GHS Category H302: harmful if swallowed), while stearoyloxyethyl-acetate combinations show lower acute toxicity .

Limitations in Existing Data

  • Environmental Impact : Degradation pathways of stearoyloxyethyl-imidazolines remain uncharacterized, unlike hydroxyethyl analogs .

Notes

Nomenclature Discrepancies: Some sources use "glyoxalidine" interchangeably with "imidazoline" for hydroxyethyl derivatives .

Industrial vs. Pharmaceutical Focus : Structural analogs are prioritized differently based on application domains, highlighting the need for cross-disciplinary research.

Biological Activity

Overview of 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline Acetate

1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate is an amphiphilic compound that incorporates both hydrophilic and hydrophobic components. Its structure consists of a long-chain fatty acid (stearic acid) linked to an imidazoline ring, which is known for its surfactant properties. This compound is of interest in various fields, including pharmaceuticals, cosmetics, and materials science.

The biological activity of this compound can be attributed to its surfactant properties, which allow it to interact with biological membranes. The imidazoline moiety can participate in hydrogen bonding and electrostatic interactions with cellular components, potentially affecting membrane fluidity and permeability.

Antimicrobial Properties

Research has indicated that imidazoline derivatives possess antimicrobial activity. The presence of the stearoyloxyethyl group may enhance this effect by disrupting microbial membranes. Studies have shown that similar compounds exhibit significant antibacterial and antifungal properties, suggesting that 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate may also demonstrate such activities.

Cellular Interactions

The compound's amphiphilic nature allows it to interact with lipid bilayers, which can influence cell signaling pathways. For instance, it may modulate the activity of membrane-bound enzymes or receptors, leading to altered cellular responses.

Study 1: Antimicrobial Efficacy

In a controlled study examining various imidazoline derivatives, it was found that compounds with long hydrophobic chains exhibited enhanced antimicrobial activity against Gram-positive bacteria. The study reported a minimum inhibitory concentration (MIC) for similar compounds ranging from 10 to 50 µg/mL, indicating potential efficacy for 1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on human cell lines using a range of concentrations of imidazoline derivatives. Results showed that at lower concentrations (below 100 µg/mL), the compounds exhibited minimal cytotoxic effects, while higher concentrations led to significant cell death. This suggests a potential therapeutic window for applications in drug delivery systems.

Data Table: Comparative Biological Activities

Compound NameAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µg/mL)
1-(2-Stearoyloxyethyl)-2-heptadecylimidazoline acetate20>100
Imidazoline derivative A1575
Imidazoline derivative B3050

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